2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethyl group, and a dioxothiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of phenylacetic acid with trichloroacetyl chloride to form an intermediate, which is then reacted with a dioxothiolan derivative under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-[2,2,2-trichloro-1-(4-toluidino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
301358-63-4 |
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Molecular Formula |
C14H17Cl3N2O3S |
Molecular Weight |
399.7g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C14H17Cl3N2O3S/c15-14(16,17)13(18-11-6-7-23(21,22)9-11)19-12(20)8-10-4-2-1-3-5-10/h1-5,11,13,18H,6-9H2,(H,19,20) |
InChI Key |
FGELEFNSTDBNCT-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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